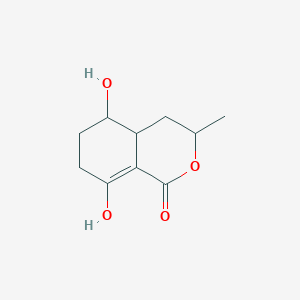

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one |

InChI |

InChI=1S/C10H14O4/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3 |

InChI Key |

JWWNTVZAXCYTJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(CCC(=C2C(=O)O1)O)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Yield and Regioselectivity

Table 2: Steps and Complexity

| Method | Steps | Complexity | Scalability |

|---|---|---|---|

| Iodocyclization | 1 | Low | Moderate |

| Acid-Catalyzed | 2 | Moderate | High |

| Hydrolysis | 3 | High | Low |

| Enzymatic | 2 | High | Low |

| Demethylation | 3 | Moderate | Moderate |

Key Research Findings

-

Stereocontrol : The (3R,4aS,5R) configuration is critical for bioactivity. Iodocyclization and enzymatic methods offer better stereochemical outcomes.

-

Regioselective Hydroxylation : BCl₃-mediated demethylation and P450BM3 hydroxylation enable precise hydroxyl introduction.

-

Scalability : Acid-catalyzed cyclization and hydrolysis methods are industrially viable but require optimization for yield.

-

Functionalization : Bromination (NBS) and enzymatic oxidation are versatile tools for post-cyclization modifications .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: and is characterized by its unique isochromenone structure. This structure contributes to its biological activity, making it an attractive candidate for further research.

Antitumor Activity

One of the most promising applications of 5,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is its potential as an antitumor agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that the compound inhibits cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it was observed to interact with topoisomerase II enzymes, disrupting DNA synthesis in cancer cells .

Antioxidant Properties

This compound also displays notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various chronic diseases and aging processes.

Research Findings:

In vitro studies have shown that this compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models . This suggests potential applications in formulations aimed at reducing oxidative damage.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects as well. Preliminary studies indicate that it can protect neuronal cells from damage induced by neurotoxic agents.

Case Study:

In experiments involving neuronal cell cultures exposed to toxins like glutamate or hydrogen peroxide, the compound showed a protective effect by reducing cell death and promoting cell survival .

Potential Therapeutic Formulations

Given its diverse pharmacological activities, this compound can be incorporated into various therapeutic formulations:

| Formulation Type | Potential Use | Active Component |

|---|---|---|

| Oral Supplements | Antioxidant support | 5,8-Dihydroxy-3-methyl-3... |

| Cancer Treatment | Antitumor therapy | 5,8-Dihydroxy-3-methyl-3... |

| Neuroprotective Agents | Protection against neurodegeneration | 5,8-Dihydroxy-3-methyl-3... |

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Compound 4 : (3R,4S,4aR)-4,8-Dihydroxy-3-methyl-3,4,4a,5-tetrahydro-1H-isochromen-1-one

- Molecular Formula : C₁₀H₁₄O₄ (identical to the target compound).

- Structural Differences : Contains a tetrahydro backbone (unsaturated C6–C7 bond) vs. the hexahydro system in the target compound.

- Optical Rotation : [α]²⁵D +16.7 (c 0.001, CHCl₃), indicating distinct stereochemical environments .

Compound 5 : (3R,4S,4aR)-4,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

- Structural Similarities : Fully saturated hexahydro backbone but differs in hydroxylation (4,8-dihydroxy vs. 5,8-dihydroxy).

- Biological Relevance : Both compounds are biosynthesized by DAOM 250863 endophytes, suggesting shared enzymatic pathways .

Table 1: Comparison of Isochromenone Derivatives

Aromatic Isochromenones

6,7,9-Trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one

- Molecular Formula : C₁₄H₁₀O₅.

- Structural Features: Aromatic benzo[g]isochromenone core with three hydroxyl groups at positions 6,7,9 and a methyl substituent at C3.

- Key Differences : Extended conjugation due to the aromatic system increases UV absorption and reduces solubility compared to partially saturated analogs .

7-(4-Bromophenyl)-6,8-dihydroxy-6-methyl-3-phenyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

- Molecular Formula : C₂₁H₂₀BrO₄.

- Structural Modifications : Incorporates a 4-bromophenyl group at C7 and a phenyl group at C3, significantly increasing molecular weight (415.05 g/mol vs. 198.22 g/mol).

Stereochemical Variants and Natural Products

(-)-Mellein and (+)-Ramulosin

- Mellein : A simpler isocoumarin with a single hydroxyl group and a C3 methyl substituent (C₁₀H₁₀O₃).

- Ramulosin : A dihydroxy analog closely related to the target compound but lacking the hexahydro system.

- Synthetic Accessibility : Efficient one-pot synthesis methods have been developed for these compounds, highlighting the challenges in achieving the target compound’s stereochemistry .

Key Research Findings and Implications

- Biological Sources : Fungal endophytes preferentially produce hexahydro derivatives, suggesting evolutionary optimization for specific ecological roles .

- Synthetic Challenges : Introducing multiple stereocenters and maintaining regioselectivity in hydroxylation remains a hurdle, as seen in the reliance on natural isolation over synthetic routes .

Biological Activity

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is a chemical compound of significant interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant research findings.

- Molecular Formula : C₁₀H₁₄O₄

- Molecular Weight : 198.09 g/mol

- Structural Characteristics : The compound features a hexahydroisocoumarin structure with two hydroxyl groups at the 5 and 8 positions and a methyl group at the 3 position.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of isoquinoline compounds similar to this compound. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 µM |

| 3g | Escherichia coli | 0.21 µM |

| 3f | Candida spp. | Not specified |

| 3f | Micrococcus luteus | Not specified |

The derivative 3g demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antimicrobial drug development .

Cytotoxicity Studies

Cytotoxicity assays using HaCat and Balb/c 3T3 cell lines revealed that certain derivatives exhibited promising results. The MTT assay indicated that while some compounds showed significant cytotoxic effects, others remained relatively non-toxic at similar concentrations. This suggests a selective action where certain structural modifications can enhance or diminish cytotoxic potential .

Molecular docking studies have provided insights into the binding interactions of these compounds with bacterial targets such as DNA gyrase and MurD. For instance:

- Binding Interactions : Compound 3g forms multiple hydrogen bonds with critical residues in DNA gyrase (SER1084 and ASP437), which are crucial for its antibacterial activity.

This mechanism highlights the importance of structural features in determining the biological efficacy of isoquinoline derivatives .

Case Studies

- Study on Antifungal Activity : A study assessed the antifungal properties of various isoquinoline derivatives against Candida species. Compounds were evaluated for their growth inhibition zones compared to solvent controls. Results indicated that derivatives like 3f and 3g had substantial antifungal activity, particularly against clinical strains .

- In Silico Assessments : Computational studies have shown that specific modifications to the isoquinoline structure enhance drug-like properties and bioavailability. These findings support further exploration into synthetic pathways for developing more effective antimicrobial agents .

Q & A

Q. How can conflicting results in stereochemical assignments be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.